Regiochemical Specificity in Riboflavin Pathway
The 2,5‑diamino‑4‑oxo substitution pattern is indispensable for recognition by the riboflavin biosynthetic enzyme 2,5‑diamino‑6‑ribosylamino‑4(3H)‑pyrimidinone 5′‑phosphate reductase (EC 1.1.1.302). The cognate enzyme from Methanocaldococcus jannaschii catalyzes NADPH‑dependent reduction of the natural ribosyl‑phosphorylated substrate at a rate of 0.8 µmol min⁻¹ mg⁻¹ (pH 8.0, 30 °C) [1]. In contrast, 2,4‑diamino‑substituted pyrimidines are not processed by this enzyme and instead serve as DHFR inhibitors with IC50 values in the 10⁻⁷–10⁻⁹ M range [2].
vs.
2,4-isomer: Not processed; DHFR IC₅₀ 10⁻⁷–10⁻⁹ M
| Evidence Dimension | Enzyme processing rate vs. off-target DHFR inhibition |
|---|---|
| Target Compound Data | Processed by riboflavin pathway reductase at 0.8 µmol min⁻¹ mg⁻¹ |
| Comparator Or Baseline | 2,4-Diaminopyrimidines: not processed by riboflavin reductase; DHFR IC50 = 10⁻⁷–10⁻⁹ M |
| Quantified Difference | Functional pathway processing (0.8 U/mg) vs. no processing; DHFR inhibition off-target for 2,4-isomer only |
| Conditions | Recombinant M. jannaschii reductase, pH 8.0, 30 °C; bovine liver DHFR assay |
Why This Matters
For metabolic engineering and in vitro reconstitution of riboflavin production, only the 2,5‑regioisomer provides pathway‑authentic substrate activity without DHFR off‑target effects.
- [1] RCSB PDB. 2AZN: X-ray structure of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5-phosphate reductase. https://www.rcsb.org/structure/2AZN View Source
- [2] NTUR. Studies on the inhibition of bovine liver dihydrofolate reductase by pyrimidine compounds. 2009. http://ntur.lib.ntu.edu.tw View Source
